Sortase A Inhibition Potency – Para-Substituent SAR Implication
While direct SrtA IC50 data for N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is not publicly available, the closest structurally characterized analog, N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide, exhibits an IC50 of 3.8 µM against S. aureus SrtA [1]. The 4-methylbenzylthio group is predicted to confer distinct electronic (electron-donating methyl vs. electron-withdrawing nitro) and steric properties that modulate active-site cysteine reactivity, suggesting a differentiated inhibitory profile within the thiadiazole class. This establishes the compound as a candidate for exploring para-substituent effects on SrtA inhibition.
| Evidence Dimension | S. aureus Sortase A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide: IC50 = 3.8 µM [1] |
| Quantified Difference | Not quantifiable without target compound data; SAR indicates para-substitution type strongly influences potency. |
| Conditions | In vitro fluorescence-based SrtA inhibition assay, pH 7.5, 37°C |
Why This Matters
For researchers screening anti-virulence candidates, the 4-methylbenzylthio variant offers a distinct electron-donating para-substituent profile that may yield improved selectivity or reduced cytotoxicity compared to the nitro analog, justifying targeted procurement over random thiadiazole library members.
- [1] Wehrli PM, Uzelac I, Olsson T, Jacso T, Tietze D, Gottfries J. Discovery and development of substituted thiadiazoles as inhibitors of Staphylococcus aureus Sortase A. Bioorg Med Chem. 2019;27(19):115043. (Abstract: N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide, IC50 = 3.8 µM). View Source
